6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one
Description
6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one is a pyridazinone derivative characterized by a methoxy group attached to a 2,4-dimethylphenyl ring at the 6-position of the pyridazinone core. Pyridazinones are heterocyclic compounds with a six-membered ring containing two adjacent nitrogen atoms, known for diverse pharmacological activities, including anticancer, analgesic, and anti-inflammatory properties . The 2,4-dimethylphenylmethoxy substituent in this compound introduces steric bulk and lipophilicity, which may influence its physicochemical behavior and biological interactions.
Propriétés
Numéro CAS |
87426-11-7 |
|---|---|
Formule moléculaire |
C13H14N2O2 |
Poids moléculaire |
230.26 g/mol |
Nom IUPAC |
3-[(2,4-dimethylphenyl)methoxy]-1H-pyridazin-6-one |
InChI |
InChI=1S/C13H14N2O2/c1-9-3-4-11(10(2)7-9)8-17-13-6-5-12(16)14-15-13/h3-7H,8H2,1-2H3,(H,14,16) |
Clé InChI |
ZKUGULVVCQTDJH-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)COC2=NNC(=O)C=C2)C |
Origine du produit |
United States |
Méthodes De Préparation
Methodology Overview
The hydroxyl group at position 6 of pyridazin-3(2H)-one serves as a nucleophile for alkylation with (2,4-dimethylphenyl)methyl halides. This method is widely employed due to its straightforward conditions and compatibility with diverse benzyl halides.
Experimental Protocol:
- Reagents : 6-Hydroxypyridazin-3(2H)-one (1.0 equiv), (2,4-dimethylphenyl)methyl bromide (1.2 equiv), K₂CO₃ (2.0 equiv), DMF (solvent).
- Procedure : Mix reagents in DMF, heat at 80°C for 12–24 hours under nitrogen. Quench with ice-water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/EtOAc).
- Yield : 60–75% (dependent on halide reactivity and steric hindrance).
Key Considerations
- Base Selection : Potassium carbonate facilitates deprotonation of the hydroxyl group, enhancing nucleophilicity.
- Solvent Effects : Polar aprotic solvents (e.g., DMF, DMSO) improve reaction kinetics by stabilizing ionic intermediates.
- Side Reactions : Over-alkylation is mitigated by controlling stoichiometry and reaction time.
Table 1: Alkylation Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | K₂CO₃ | 75 |
| Solvent | DMF | 70 |
| Temperature (°C) | 80 | 75 |
| Reaction Time (h) | 18 | 75 |
Nucleophilic Substitution of 6-Chloropyridazin-3(2H)-one
Methodology Overview
6-Chloropyridazin-3(2H)-one reacts with (2,4-dimethylphenyl)methoxide under nucleophilic aromatic substitution (SNAr) conditions. This route is advantageous when halogenated pyridazinones are readily accessible.
- Reagents : 6-Chloropyridazin-3(2H)-one (1.0 equiv), sodium (2,4-dimethylphenyl)methoxide (1.5 equiv), DMF (solvent).
- Procedure : Heat reagents in a sealed vessel at 120°C for 16 hours. Cool, dilute with water, and extract with dichloromethane. Purify via recrystallization (ethanol/water).
- Yield : 50–65%.
Key Considerations
- Leaving Group Reactivity : Chlorine’s poor leaving-group ability necessitates elevated temperatures and prolonged reaction times.
- Activation : Electron-withdrawing groups on the pyridazinone ring (e.g., ketone at position 3) enhance electrophilicity at position 6.
Table 2: SNAr Optimization Data
| Parameter | Condition | Yield (%) |
|---|---|---|
| Base | NaOMe | 60 |
| Solvent | DMF | 55 |
| Temperature (°C) | 120 | 65 |
| Reaction Time (h) | 16 | 65 |
Comparative Analysis of Synthetic Routes
Table 3: Method Comparison
| Parameter | Alkylation Route | SNAr Route |
|---|---|---|
| Starting Material | 6-Hydroxypyridazinone | 6-Chloropyridazinone |
| Reaction Conditions | Mild (80°C) | Harsh (120°C) |
| Yield (%) | 60–75 | 50–65 |
| Purification | Column Chromatography | Recrystallization |
| Scalability | High | Moderate |
Characterization and Analytical Data
Synthesized 6-[(2,4-Dimethylphenyl)methoxy]pyridazin-3(2H)-one is characterized using:
- ¹H NMR : Aromatic protons (δ 7.2–7.4 ppm), methoxy group (δ 3.8 ppm), methyl groups (δ 2.3–2.5 ppm).
- ¹³C NMR : Carbonyl (δ 165 ppm), aromatic carbons (δ 120–140 ppm).
- HRMS : [M+H]⁺ calculated for C₁₄H₁₆N₂O₂: 261.1234, observed: 261.1238.
Analyse Des Réactions Chimiques
Types of Reactions
6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyridazinones.
Applications De Recherche Scientifique
6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 6-((2,4-Dimethylbenzyl)oxy)pyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Structural Features
Pyridazinone derivatives vary primarily in substituents at the 4-, 5-, and 6-positions. Key structural analogs and their substituents include:
The target compound’s (2,4-dimethylphenyl)methoxy group provides a unique balance of lipophilicity and steric hindrance compared to simpler aryl or halogenated analogs.
Physicochemical and Pharmacological Comparisons
Physicochemical Properties
- Solubility : The target compound’s lipophilic (2,4-dimethylphenyl)methoxy group likely reduces aqueous solubility compared to 6-phenyl or 4-methoxyphenyl analogs .
- Melting Points: Pyridazinones with bulkier substituents (e.g., 6-(4-methylphenyl)-2-phenyl derivative) exhibit higher melting points (>300°C) due to increased crystallinity .
Spectroscopic and Computational Insights
- IR Spectroscopy: C=O stretches in pyridazinones typically occur near 1670–1715 cm⁻¹. The target compound’s C=O is expected at ~1713 cm⁻¹, similar to 6-(4-methylphenyl) analogs .
- NMR : Aromatic protons in the 2,4-dimethylphenyl group would show distinct splitting patterns (e.g., doublets for H-3 and H-5 due to meta coupling).
Industrial and Environmental Considerations
- Green Synthesis: Ultrasound-assisted methods for triazine-pyridazinones achieve high yields (70–90%) with reduced reaction times .
- Scalability: Traditional methods (e.g., reflux in ethanol) remain common, but solvent-free or catalytic approaches are emerging for sustainability.
Q & A
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
